

Validating the impact of fluopyram on nematode motility, infectivity, and reproduction

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Compound of Interest

Compound Name: **Fluopyram**

Cat. No.: **B1672901**

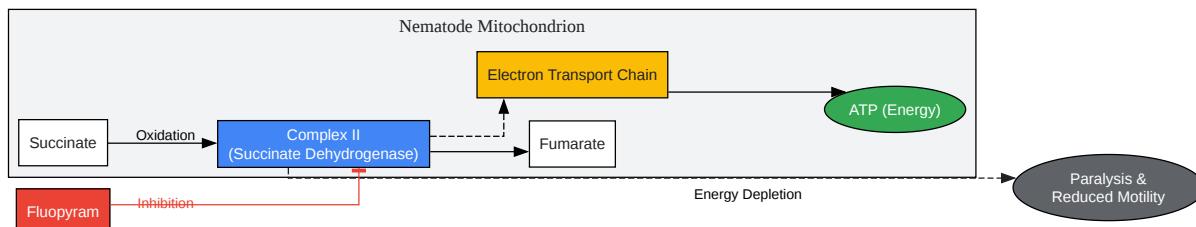
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A Comparative Guide to the Nematicidal Efficacy of Fluopyram

Introduction: The management of plant-parasitic nematodes, microscopic roundworms that cause significant annual crop losses, presents an ongoing challenge in agriculture.^[1] While traditional nematicides like oxamyl and abamectin have been staples in control strategies, concerns over environmental impact and resistance have spurred the development of new-generation alternatives.^[1] **Fluopyram**, a succinate dehydrogenase inhibitor (SDHI) originally developed as a fungicide, has emerged as a potent nematicide with a distinct mode of action.^{[1][2]} This guide provides a comparative analysis of **fluopyram**'s impact on nematode motility, infectivity, and reproduction, supported by experimental data and detailed protocols for researchers and scientists in the field.

Mechanism of Action: Mitochondrial Respiration Inhibition

Fluopyram's primary mode of action against nematodes is the inhibition of mitochondrial respiration.^{[1][3]} It specifically targets Complex II (Succinate Dehydrogenase, SDH) in the mitochondrial electron transport chain.^{[1][4]} By binding to the SDH complex, **fluopyram** blocks the conversion of succinate to fumarate, a critical step in cellular energy (ATP) production.^{[1][5]} This disruption of the nematode's energy supply leads to a rapid depletion of ATP, causing paralysis, cessation of feeding, and ultimately, death.^{[1][3][5][6]} This targeted action is highly selective for nematodes, with low toxicity to mammals, insects, and earthworms.^{[5][6]}



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Caption: **Fluopyram**'s inhibition of the SDH enzyme in the nematode mitochondrial respiratory chain.

Impact on Nematode Motility

Fluopyram rapidly immobilizes nematodes by disrupting their energy metabolism.^[3]

Symptoms can appear as quickly as 30 minutes after application, leading to paralysis and reduced mobility.^[3] This effect is particularly crucial for controlling the second-stage juveniles (J2) of root-knot nematodes, preventing them from penetrating plant roots.^[1]

Comparative Motility Data

The following table summarizes the comparative efficacy of **fluopyram** and other nematicides on nematode motility and mortality. **Fluopyram** consistently demonstrates high toxicity at low concentrations.

Nematicide	Nematode Species	Metric (Exposure Time)	Value	Source
Fluopyram	<i>Meloidogyne incognita</i>	ED50 (24h)	<0.8 ppm	[5]
Oxamyl	<i>Meloidogyne incognita</i>	ED50 (24h)	89.4 ppm	[5]
Fluensulfone	<i>Meloidogyne incognita</i>	ED50 (24h)	131.7 ppm	[5]
Fluazaindolizine	<i>Meloidogyne incognita</i>	ED50 (24h)	180.6 ppm	[5]
Fluopyram	<i>M. incognita</i>	LC50 (24h)	1.2 µg/ml	[7]
Abamectin	<i>M. incognita</i>	LC50 (24h)	0.42 µg/ml	[7]
Tioxazafen	<i>M. incognita</i>	EC50 (24h)	47.15 µg/ml	[7]
Fluopyram	<i>Rotylenchulus reniformis</i>	LC50 (24h)	1.97 µg/ml	[7]
Abamectin	<i>R. reniformis</i>	LC50 (24h)	3.49 µg/ml	[7]
Tioxazafen	<i>R. reniformis</i>	EC50 (24h)	47.25 µg/ml	[7]
Fluopyram	<i>Helicotylenchus microlobus & Mesocriconema nebraskense</i>	LC50 (72h)	0.0144 ppm	[8]
Fosthiazate	<i>H. microlobus & M. nebraskense</i>	LC50 (72h)	1.30 ppm	[8]
Abamectin	<i>H. microlobus & M. nebraskense</i>	LC50 (72h)	19.6 ppm	[8]
Fluopyram	<i>Meloidogyne javanica</i>	% Paralyzed J2 (24h)	>80% at 0.25 µL/L	[9]

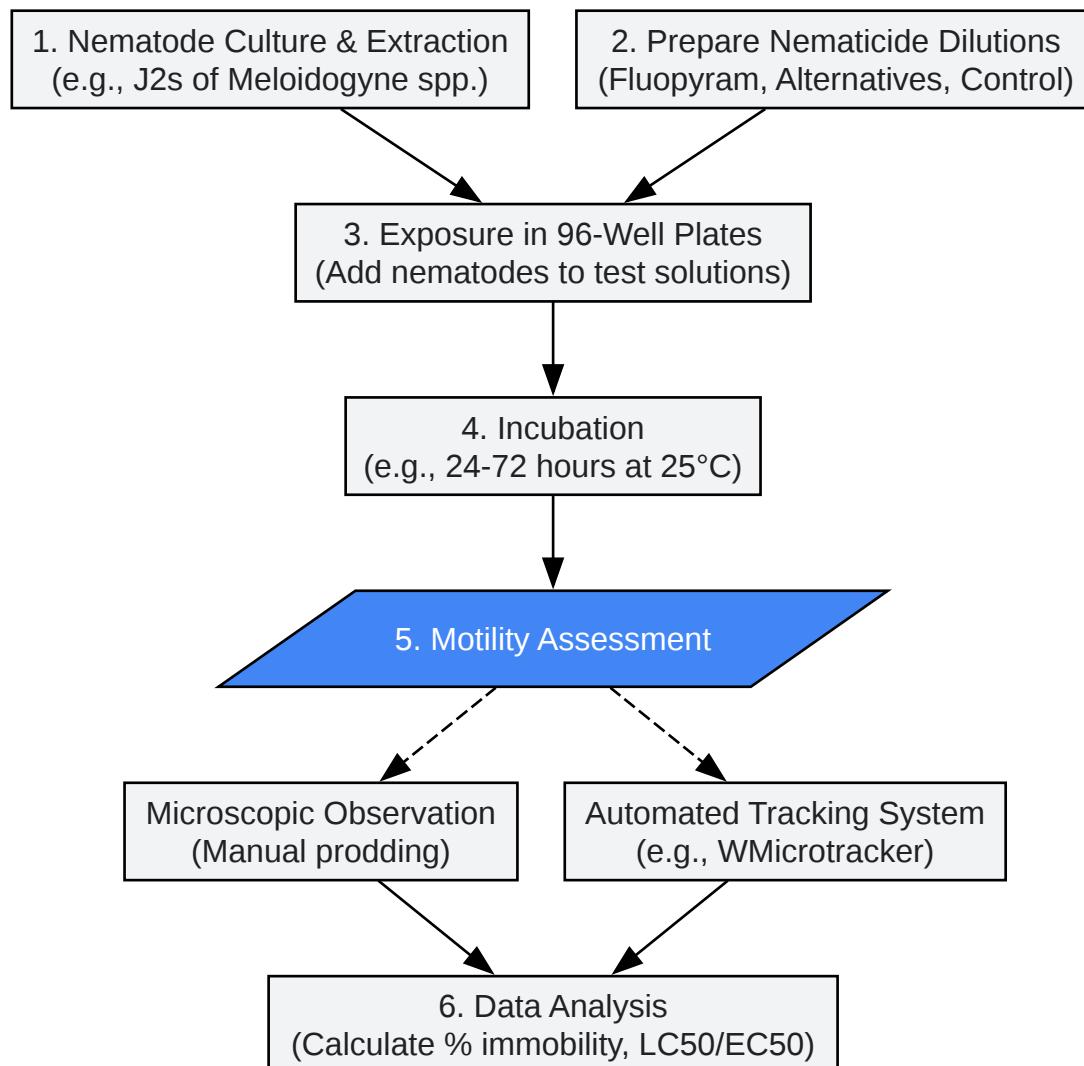
Oxamyl	M. javanica	% Paralyzed J2 (24h)	>80% at >8 µL/L	[9]
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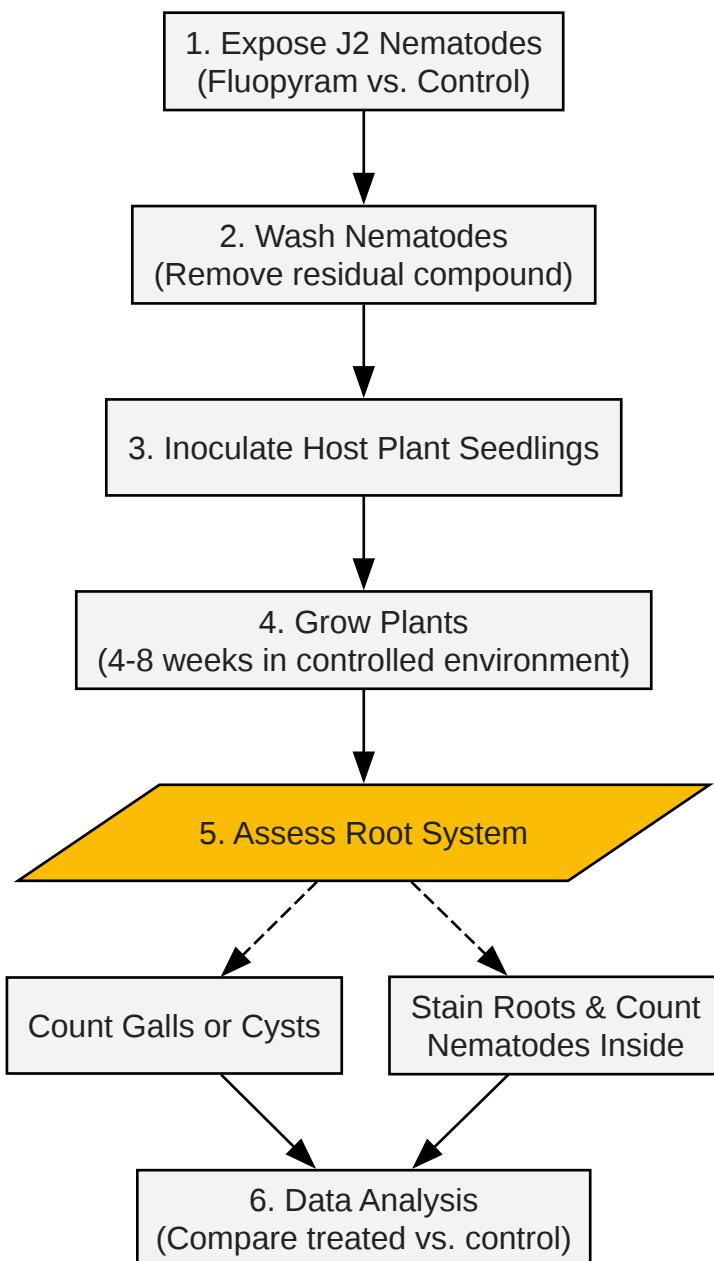
ED50: Effective dose for 50% inactivation. LC50: Lethal concentration for 50% of the population. EC50: Effect concentration for 50% of the population.

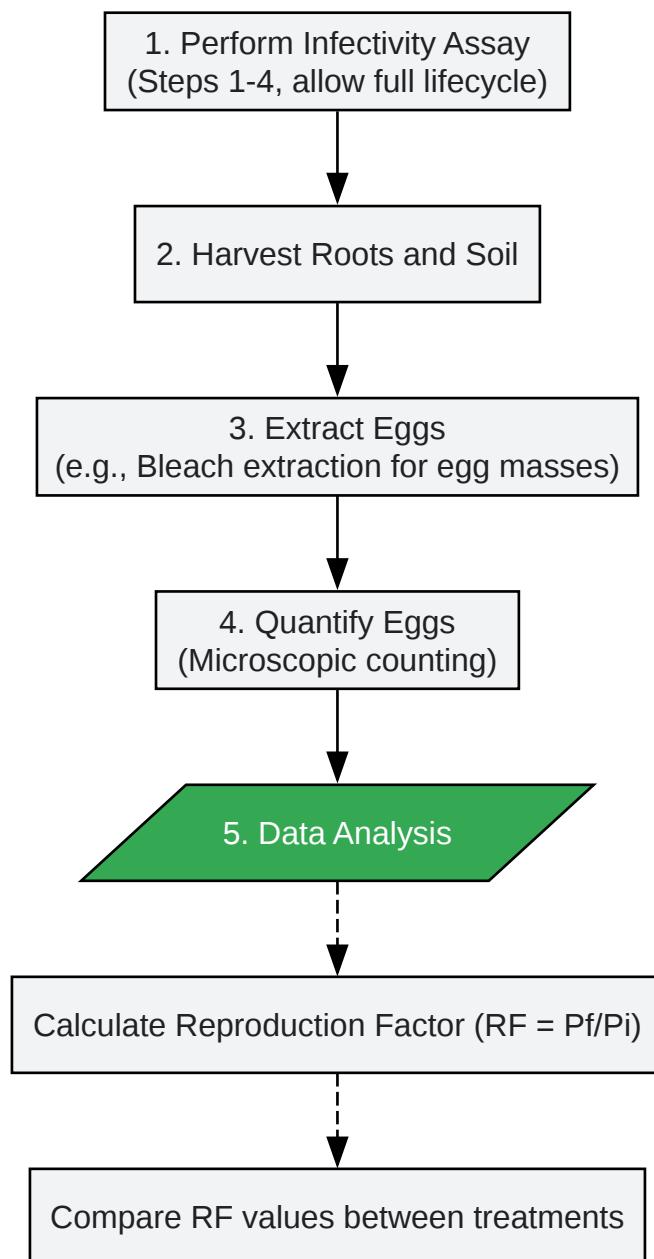
Experimental Protocol: Nematode Motility Assay

This protocol outlines a generalized method for assessing the impact of nematicides on motility *in vitro*.

- **Nematode Preparation:** Collect second-stage juveniles (J2s) from infected plant roots or culture plates. For plant-parasitic nematodes, this often involves bleach extraction followed by sucrose flotation to obtain clean eggs, which are then hatched.[10] For organisms like *C. elegans*, life-stage synchronization is achieved through alkaline bleach treatment.[11]
- **Compound Preparation:** Prepare stock solutions of **fluopyram** and other test compounds in an appropriate solvent (e.g., DMSO). Create a dilution series to test a range of concentrations. A solvent-only control is essential.
- **Exposure:** Distribute a standardized number of nematodes (e.g., 30-50 J2s) into the wells of a 96-well plate containing the test solutions.[12][13]
- **Incubation:** Incubate the plates at a controlled temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, or 72 hours).
- **Motility Assessment:**
 - **Manual Counting:** Observe nematodes under a dissecting microscope. A nematode is considered immobile or paralyzed if it does not move when prodded with a fine probe.[5]
 - **Automated Tracking:** Use a high-throughput system like WMicrotracker ONE or video microscopy software (e.g., Tierpsy Tracker, ZebraLab) to quantify movement.[11][12][13][14] These systems detect and record activity counts over time.
- **Data Analysis:** Calculate the percentage of immobile nematodes for each concentration relative to the control. Determine EC50 or LC50 values using probit analysis.







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